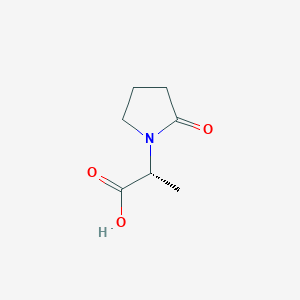
(R)-2-(2-Oxopyrrolidin-1-YL)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(2-Oxopyrrolidin-1-YL)propanoic acid is a chiral compound that belongs to the class of pyrrolidinones It is characterized by a pyrrolidinone ring attached to a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Oxopyrrolidin-1-YL)propanoic acid typically involves the reaction of a suitable pyrrolidinone derivative with a propanoic acid precursor. One common method is the condensation reaction between 2-pyrrolidinone and ®-2-bromopropanoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-2-(2-Oxopyrrolidin-1-YL)propanoic acid may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. Flow microreactor systems have been employed to achieve sustainable and efficient synthesis of similar compounds .
Análisis De Reacciones Químicas
Types of Reactions
®-2-(2-Oxopyrrolidin-1-YL)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxo group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of functionalized pyrrolidinone derivatives.
Aplicaciones Científicas De Investigación
®-2-(2-Oxopyrrolidin-1-YL)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-2-(2-Oxopyrrolidin-1-YL)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(2-Oxopyrrolidin-1-YL)propanoic acid: The enantiomer of the compound, which may have different biological activities.
2-(2-Oxopyrrolidin-1-YL)butanoic acid: A similar compound with a butanoic acid moiety instead of propanoic acid.
2-(2-Oxopyrrolidin-1-YL)acetic acid: A related compound with an acetic acid moiety.
Uniqueness
®-2-(2-Oxopyrrolidin-1-YL)propanoic acid is unique due to its specific chiral configuration and the presence of both a pyrrolidinone ring and a propanoic acid moiety
Propiedades
Fórmula molecular |
C7H11NO3 |
|---|---|
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
(2R)-2-(2-oxopyrrolidin-1-yl)propanoic acid |
InChI |
InChI=1S/C7H11NO3/c1-5(7(10)11)8-4-2-3-6(8)9/h5H,2-4H2,1H3,(H,10,11)/t5-/m1/s1 |
Clave InChI |
SDWWBSPLLLYOJH-RXMQYKEDSA-N |
SMILES isomérico |
C[C@H](C(=O)O)N1CCCC1=O |
SMILES canónico |
CC(C(=O)O)N1CCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















